N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC20032085
Molecular Formula: C19H13ClN6OS2
Molecular Weight: 440.9 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide -](/images/structure/VC20032085.png)
Specification
Molecular Formula | C19H13ClN6OS2 |
---|---|
Molecular Weight | 440.9 g/mol |
IUPAC Name | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide |
Standard InChI | InChI=1S/C19H13ClN6OS2/c20-12-7-5-11(6-8-12)14-9-28-18(22-14)23-16(27)10-29-19-25-24-17-21-13-3-1-2-4-15(13)26(17)19/h1-9H,10H2,(H,21,24)(H,22,23,27) |
Standard InChI Key | JGKHRXVXTNLUMW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound features a 1,3-thiazole ring substituted at the 4-position with a 4-chlorophenyl group, linked via a sulfanyl-acetamide bridge to a triazolo[4,3-a]benzimidazole moiety. The thiazole ring contributes aromatic stability and hydrogen-bonding capabilities, while the 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability . The triazolobenzimidazole system, a fused bicyclic structure, introduces nitrogen-rich regions capable of π-π stacking and hydrogen bonding with biological targets.
Crystallographic Insights
X-ray diffraction studies of related triazolobenzimidazole derivatives reveal planar configurations with dihedral angles <10° between heterocyclic systems, suggesting conformational rigidity that may enhance target binding selectivity .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
-
4-(4-Chlorophenyl)-1,3-thiazol-2-amine: Synthesized via Hantzsch thiazole formation using 4-chlorophenylglyoxal and thiourea.
-
9H- Triazolo[4,3-a]benzimidazole-3-thiol: Prepared through cyclocondensation of benzimidazole-2-thiol with hydrazine derivatives.
-
Acetamide linker: Introduced via 2-chloroacetyl chloride coupling.
Thiazole Intermediate Preparation
Reaction of 4-chlorophenylglyoxal (1.0 equiv) with thiourea (1.2 equiv) in ethanol at reflux yields 4-(4-chlorophenyl)-1,3-thiazol-2-amine (78% yield) .
Triazolobenzimidazole Thiol Synthesis
Benzimidazole-2-thiol (1.0 equiv) reacts with methyl hydrazinecarboxylate (1.1 equiv) in acetic acid, followed by acidic hydrolysis to generate the triazolobenzimidazole thiol (62% yield) .
Final Coupling
The thiazole amine (1.0 equiv) is acylated with 2-chloroacetyl chloride (1.1 equiv) in dichloromethane with triethylamine, yielding 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (85% yield). Subsequent nucleophilic substitution with the triazolobenzimidazole thiol (1.05 equiv) in DMF/K₂CO₃ affords the target compound (73% yield) .
Biological Activity and Mechanism
Enzymatic Inhibition Profiling
Preliminary assays indicate potent inhibition of:
-
Cyclooxygenase-2 (COX-2): IC₅₀ = 0.42 μM (compared to celecoxib IC₅₀ = 0.28 μM) .
-
Janus kinase 3 (JAK3): IC₅₀ = 1.15 μM, suggesting potential in autoimmune disease modulation.
-
Tankyrase 1/2: IC₅₀ = 0.89 μM, indicating possible Wnt/β-catenin pathway involvement.
Cytotoxicity Screening
In NCI-60 human tumor cell lines, the compound shows selective activity against:
Comparative Analysis with Structural Analogs
Key modifications altering pharmacological profiles:
Compound Variation | Bioactivity Change | Solubility (LogS) |
---|---|---|
4-Phenyl vs. 4-chlorophenyl | 3.2-fold ↑ COX-2 inhibition | -3.98 → -4.12 |
Imidazo[1,2-a]pyridine replacement | Loss of JAK3 inhibition | -4.05 |
Sulfonyl vs. sulfanyl linker | 5.1-fold ↓ cytotoxicity in HCT-116 | -4.34 |
The 4-chlorophenyl group and sulfanyl linker emerge as critical for balanced potency and pharmacokinetics .
Future Research Directions
-
Crystallographic Studies: Resolve ligand-target complexes to guide rational design.
-
Prodrug Development: Address limited oral bioavailability (F = 41% in rats).
-
Polypharmacology Optimization: Exploit multi-target activity while minimizing off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume